![molecular formula C14H21Cl2N3O3 B13581589 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the methoxyethyl group and the ethan-1-amine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
- 2-{6-[2-(2-methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1,3(7),4,8-tetraen-5-yl}ethan-1-amine dihydrochloride
Uniqueness
What sets 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride apart from similar compounds is its unique tricyclic structure and the presence of the methoxyethyl group
Propiedades
Fórmula molecular |
C14H21Cl2N3O3 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-[3-(2-methoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H19N3O3.2ClH/c1-18-5-4-17-11-9-13-12(19-6-7-20-13)8-10(11)16-14(17)2-3-15;;/h8-9H,2-7,15H2,1H3;2*1H |
Clave InChI |
AQVCQASQTUGTRT-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


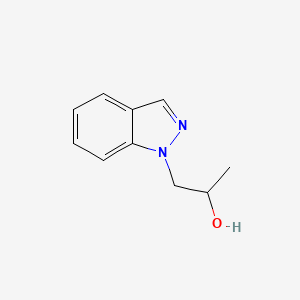
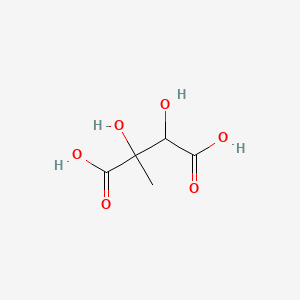
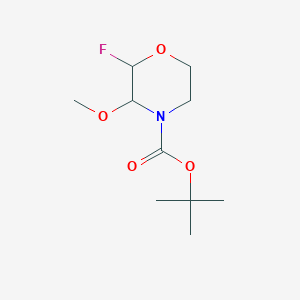
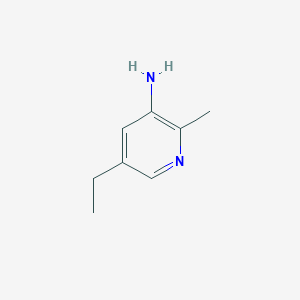
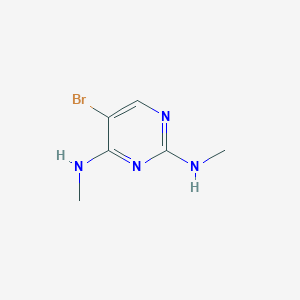
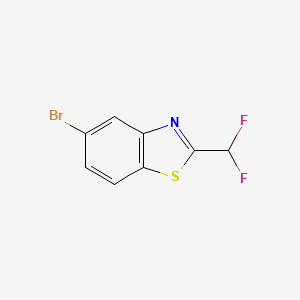
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

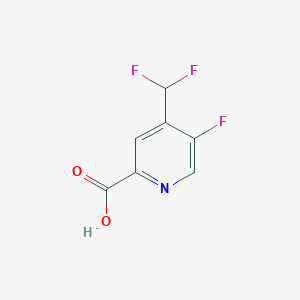
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

